molecular formula C13H17ClN2O3 B3030781 Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate CAS No. 956434-30-3

Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate

Cat. No. B3030781
CAS RN: 956434-30-3
M. Wt: 284.74
InChI Key: RZCINNFEMKYQKK-UHFFFAOYSA-N
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Description

“Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate” is a complex organic compound. It contains a pyrido[3,2-F][1,4]oxazepine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is substituted with a tert-butyl group, a chlorine atom, and a carboxylate ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrido[3,2-F][1,4]oxazepine ring, followed by the introduction of the substituents. The tert-butyl group could potentially be introduced using a Friedel-Crafts alkylation . The carboxylate ester group could be formed through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrido[3,2-F][1,4]oxazepine ring, along with the substituents mentioned above. The presence of the nitrogen and oxygen atoms in the ring, as well as the chlorine atom and the ester group, would likely result in a polar molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The chlorine atom could potentially be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar functional groups and the heterocyclic ring could result in a relatively high boiling point and a low vapor pressure .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate is a compound of interest due to its structural complexity and potential applications in medicinal chemistry. Research has focused on the synthesis and structural modification of related compounds, aiming to explore their chemical properties and potential as building blocks for more complex molecules. For instance, the synthesis of [3H]tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a ligand for the diazepam-insensitive subtype of the benzodiazepine receptor, demonstrates the compound's relevance in the study of neurotransmitter systems (Gu et al., 1992).

Applications in Kinase Inhibition

The benzoxazepine core, closely related to the compound , is found in various kinase inhibitors, highlighting its significance in drug development, particularly for cancer therapies. Research into the process development and scale-up of benzoxazepine-containing kinase inhibitors showcases the practical applications of these compounds in pharmaceutical manufacturing (Naganathan et al., 2015).

Radioligand Development

Another avenue of research involves the development of radioligands for imaging studies, particularly for targeting specific receptor subtypes in the brain. The synthesis of [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate as a potential SPECT imaging agent underscores the compound's utility in neuroscience research, allowing for the visualization of diazepam-insensitive benzodiazepine receptors (He et al., 1994).

Organic Synthesis and Chemical Modification

The compound and its derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecules with potential therapeutic applications. Research into enantioselective synthesis and structural modification of related compounds expands the chemical toolbox available to medicinal chemists, allowing for the design of novel drugs with improved efficacy and safety profiles (Ranade & Georg, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its reactivity and potential applications. If it shows promising biological activity, it could be developed into a pharmaceutical .

properties

IUPAC Name

tert-butyl 8-chloro-3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(17)16-6-7-18-11-9(8-16)4-5-10(14)15-11/h4-5H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCINNFEMKYQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90723498
Record name tert-Butyl 8-chloro-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956434-30-3
Record name tert-Butyl 8-chloro-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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